molecular formula C10H12ClNO2 B13864311 N-(4-chloro-2-propan-2-yloxyphenyl)formamide

N-(4-chloro-2-propan-2-yloxyphenyl)formamide

Cat. No.: B13864311
M. Wt: 213.66 g/mol
InChI Key: DTMHTSRIQBOOCF-UHFFFAOYSA-N
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Description

N-(4-chloro-2-propan-2-yloxyphenyl)formamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of formamide, where the formamide group is attached to a 4-chloro-2-propan-2-yloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-propan-2-yloxyphenyl)formamide typically involves the reaction of 4-chloro-2-propan-2-yloxyaniline with formic acid or its derivatives. One common method is the formylation of the amine group using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfonated rice husk ash (RHA-SO3H), can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-propan-2-yloxyphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-propan-2-yloxyphenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-propan-2-yloxyphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and propan-2-yloxy groups can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-propan-2-yloxyphenyl)formamide is unique due to its specific structural features, such as the chloro and propan-2-yloxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-(4-chloro-2-propan-2-yloxyphenyl)formamide

InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10-5-8(11)3-4-9(10)12-6-13/h3-7H,1-2H3,(H,12,13)

InChI Key

DTMHTSRIQBOOCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)NC=O

Origin of Product

United States

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